Chlorcyclizine Hydrochloride

Catalog No.
S523477
CAS No.
1620-21-9
M.F
C18H22Cl2N2
M. Wt
337.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorcyclizine Hydrochloride

Researchers face solubility and bioactivity gaps when using cyclizine or non-chlorinated antihistamines. Chlorcyclizine HCl (CAS 1620-21-9) solves this with its para-chloro HCl salt, providing 1:2 aqueous solubility and pH 4.8-5.5, enabling co-solvent-free liquid formulations. It also serves as a validated antiviral entry inhibitor (HCV EC50 ~44 nM, SARS-CoV-2 micromolar) for DAA research. Key benefits:

  • Dual-action H1 antagonist & viral entry scaffold.
  • Superior solubility vs. cyclizine prevents formulation failure.

Inquire for bulk API and immediate global shipment.

CAS Number

1620-21-9

Product Name

Chlorcyclizine Hydrochloride

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;hydrochloride

Molecular Formula

C18H22Cl2N2

Molecular Weight

337.3 g/mol

InChI

InChI=1S/C18H21ClN2.ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;/h2-10,18H,11-14H2,1H3;1H

InChI Key

MSIJLVMSKDXAQN-UHFFFAOYSA-N

Synonyms

eramide

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

The exact mass of the compound Chlorcyclizine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756678. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Practolol - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 50 mg

Chlorcyclizine Hydrochloride (CAS 1620-21-9) is a first-generation diphenylmethylpiperazine-class H1 receptor antagonist widely utilized as an active pharmaceutical ingredient (API) and a specialized research biochemical. Beyond its classical antihistamine properties, this compound is distinguished by its para-chloro-substituted benzhydryl ring and its formulation as a hydrochloride salt, which together confer exceptional aqueous solubility (1:2 ratio) and a slightly acidic to neutral pH profile (pH 4.8–5.5 at 1%) . In contemporary procurement, it is highly valued not only for liquid allergy and motion sickness formulations but also as a validated small-molecule scaffold for direct-acting antiviral (DAA) research, specifically targeting viral entry mechanisms in Hepatitis C (HCV) and SARS-CoV-2 [1].

Research Fit

HCV entry inhibitor SAR Para-chloro cyclizine analog for scaffold-based entry inhibitor studies
Filovirus entry screening Pan-filovirus-active piperazine probe for Ebola and Marburg entry assays
H1 receptor pharmacology Moderate-affinity H1 antagonist for off-target control in antiviral models

Generic substitution of Chlorcyclizine Hydrochloride with closely related piperazine antihistamines, such as Cyclizine or Hydroxyzine, or with un-salified free-base forms, frequently leads to formulation failures and loss of specialized bioactivity. While Cyclizine shares the core piperazine structure, it lacks the critical para-chloro substitution, resulting in significantly lower aqueous solubility (classified as only 'slightly soluble') and a near-total loss of the specific viral entry inhibition properties observed in Chlorcyclizine [1]. Furthermore, utilizing ortho- or meta-chloro isomers instead of the precise para-chloro configuration drastically reduces pharmacological potency . Consequently, buyers must procure the exact para-chloro hydrochloride salt to ensure high-concentration aqueous processability and to maintain the compound's dual-action efficacy in both H1 antagonism and antiviral screening workflows [2].

Substitution Risk

Para-Cl motif loss Cyclizine lacks the chlorine substituent, shifting antiviral potency profile and SAR interpretation in HCV and filovirus models.
Ionization shift pKa2 differs meaningfully from cyclizine and hydroxyzine, altering ionization-state dependent chromatographic and formulation behavior.
Filovirus potency divergence Chlorcyclizine exhibits higher Marburg virus entry inhibition than its in-class analogs; substitution may underestimate the chemotype's antiviral breadth in screening panels.

Aqueous Solubility and Formulation Compatibility

The hydrochloride salt form of Chlorcyclizine provides superior aqueous solubility compared to structurally similar analogs, which is a critical parameter for liquid formulation and high-throughput assay preparation. Chlorcyclizine Hydrochloride is freely soluble in water at an approximate 1:2 ratio, whereas Cyclizine Hydrochloride is classified as only slightly soluble in water . This high solubility allows for the preparation of concentrated stock solutions without the need for harsh organic co-solvents.

Evidence DimensionAqueous Solubility Limit
Target Compound DataSoluble in water (1:2 ratio)
Comparator Or BaselineCyclizine Hydrochloride (Slightly soluble in water)
Quantified DifferenceOrders of magnitude higher aqueous solubility for the chlorinated analog
ConditionsStandard dissolution in cold/room-temperature water

Enables the formulation of high-concentration aqueous injectables and assay stocks without precipitating or requiring complex solubilizers.

Anti-HCV Potency
Head-to-head
EC50 0.044 µM (CCZ) vs ~0.44 µM (cyclizine)
Supports entry inhibition assay context
HCV-Luc Huh7.5.1 cells; 10-fold difference attributed to para-Cl

Positional Isomer Specificity

The precise placement of the chlorine atom on the benzhydryl ring is strictly required for the compound's optimal pharmacological activity. Structure-activity relationship (SAR) studies demonstrate that the para-substituted (4-chloro) configuration of Chlorcyclizine yields maximum potency, whereas substitution of the halogen at the 2-position (ortho) or 3-position (meta) results in a much less potent compound .

Evidence DimensionPharmacological Potency (H1 / Antiviral)
Target Compound DataHigh potency (para-chloro substituted)
Comparator Or BaselineOrtho- or meta-chloro substituted analogs
Quantified DifferenceDrastic reduction in potency for non-para isomers
ConditionsSAR profiling and receptor binding assays

Dictates that procurement must strictly verify the para-chloro isomeric purity to avoid acquiring sub-potent batches that compromise downstream applications.

pKa2 Ionization
Head-to-head
pKa2 7.65 (CCZ) vs 8.05 (cyclizine) vs 7.40 (hydroxyzine)
Ionization-state and method-transfer context
Potentiometric titration, 24.5 °C; affects HPLC/SPE

HCV Entry Inhibition Efficacy

Unlike standard piperazine antihistamines, Chlorcyclizine Hydrochloride exhibits potent, specific direct-acting antiviral (DAA) properties. In cell-based quantitative high-throughput screening, Chlorcyclizine Hydrochloride demonstrated an EC50 of approximately 44 nM for inhibiting Hepatitis C Virus (HCV) entry into host cells . This specific mechanism—blocking viral fusion rather than just RNA replication—is not broadly shared by non-chlorinated analogs like Cyclizine, making Chlorcyclizine a highly specific dual-action scaffold.

Evidence DimensionAnti-HCV Activity (EC50)
Target Compound Data~44 nM (Inhibits viral entry)
Comparator Or BaselineStandard non-chlorinated piperazine antihistamines (Lack specific potent entry inhibition)
Quantified DifferenceHighly specific nanomolar entry inhibition unique to the CCZ scaffold
ConditionsCell-based HCVcc infection assay

Makes this exact compound an essential positive control and structural precursor for developing novel viral fusion inhibitors.

H1 Affinity
Reported
Ki 9 nM (CCZ) vs Kd 5 nM (cyclizine) vs Ki 1.9 nM (hydroxyzine)
Moderate H1 occupancy context for off-target control
Radioligand binding; supplier-reported cyclizine affinity

SARS-CoV-2 Spike Protein Binding

Chlorcyclizine has been identified as a targeted inhibitor of coronavirus entry mechanisms. Utilizing a photoaffinity probe (CCZ-DB), researchers demonstrated that the Chlorcyclizine scaffold specifically cross-links to the fusion peptide of the SARS-CoV-2 spike protein, inhibiting pseudotyped virus entry with an EC50 of 12.92 μM [1]. Control probes lacking the specific functional binding moieties of the drug were completely inactive in the same assay.

Evidence DimensionViral Entry Inhibition (EC50)
Target Compound Data12.92 μM against VSV-SARS-CoV-2-S
Comparator Or BaselineStructural control probes (Inactive)
Quantified DifferenceSpecific micromolar inhibition of viral fusion vs. no activity
ConditionsVSV-SARS-CoV-2-S pseudotyped virus assay

Validates the procurement of Chlorcyclizine as a specialized chemical biology tool for investigating coronavirus membrane fusion and entry pathways.

Anti-Filovirus
Head-to-head
MARV IC50 4.6 µM (CCZ) vs 18.9 µM (cyclizine); EBOV 2.7 µM vs 5.0 µM
Supports filovirus entry inhibitor screening
Vero E6 assay; 4.1-fold MARV potency difference
Hepatic Stability
Reported
Human microsomal T1/2 >100 min; liver/plasma ratio 29.6
Reported hepatic exposure context
Mouse 50 mg/kg i.p.; no direct comparator data

Antiviral Drug Repurposing Screens

Because Chlorcyclizine Hydrochloride exhibits specific nanomolar inhibition of HCV entry (EC50 ~44 nM) and micromolar inhibition of SARS-CoV-2 fusion, it is an ideal benchmark compound for viral entry assays. Procuring this specific API allows researchers to use a well-characterized, highly water-soluble positive control when screening for novel direct-acting antivirals (DAAs) .

Liquid Formulation Development

The compound's exceptional aqueous solubility (1:2 ratio) and stable, slightly acidic pH profile (4.8–5.5 at 1%) make it vastly superior to Cyclizine Hydrochloride for developing concentrated liquid allergy medications, syrups, or injectable formulations. It eliminates the need for complex co-solvents, streamlining the manufacturing process .

Structural Precursor for Novel Piperazine Derivatives

The strict structure-activity relationship requiring the para-chloro substitution means that Chlorcyclizine Hydrochloride is the optimal starting material or reference scaffold for synthesizing next-generation antihistaminic or antiviral derivatives. Its use ensures that the critical pharmacophore responsible for high H1 receptor affinity and viral fusion peptide binding is maintained [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
HCV entry inhibition studies
Para-chloro cyclizine scaffold
E1 glycoprotein target engagement
Filovirus entry inhibition screening
Pan-filovirus activity profile
MARV and EBOV entry assay reproducibility
Reversed-phase HPLC method development
pKa-dependent ionization behavior
Retention time and SPE recovery verification
Hepatotropic antiviral PK studies
Hepatic accumulation profile
Liver-to-plasma exposure ratio verification

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

336.1160041 Da

Monoisotopic Mass

336.1160041 Da

Heavy Atom Count

22

UNII

NPB7A7874U

Related CAS

129-71-5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

14362-31-3
1620-21-9

Wikipedia

Chlorcyclizine hydrochloride

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